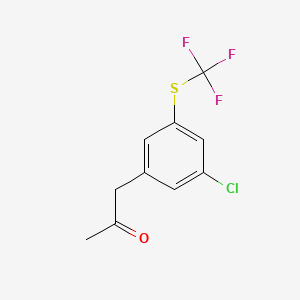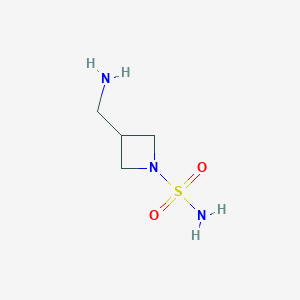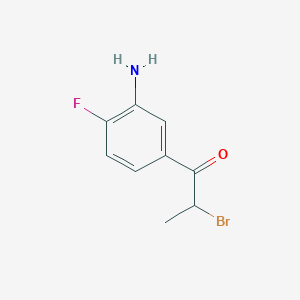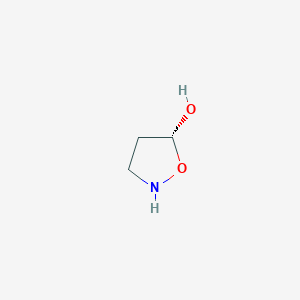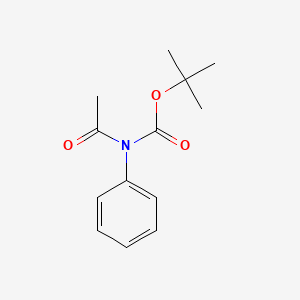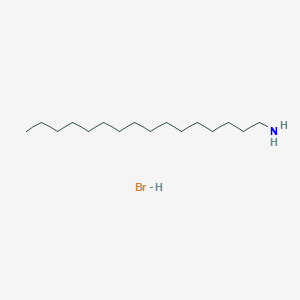
1-Hexadecanamine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanamine, hydrobromide, also known as hexadecylammonium bromide, is a chemical compound with the molecular formula C16H36BrN. It is a derivative of hexadecanamine, where the amine group is protonated and paired with a bromide ion. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanamine, hydrobromide can be synthesized through the reaction of hexadecanamine with hydrobromic acid. The reaction typically involves dissolving hexadecanamine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The final product is usually purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various alkylated derivatives of hexadecanamine.
Oxidation and Reduction: Amides and primary amines.
Scientific Research Applications
1-Hexadecanamine, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 1-hexadecanamine, hydrobromide is primarily related to its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The compound can also form micelles and other structures that facilitate the solubilization and delivery of hydrophobic drugs .
Comparison with Similar Compounds
Hexadecylamine: A primary amine with similar surfactant properties but without the bromide ion.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with enhanced surfactant properties due to the presence of three methyl groups on the nitrogen atom.
Uniqueness: 1-Hexadecanamine, hydrobromide is unique due to its specific combination of a long alkyl chain and a bromide ion, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its reactivity in various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
68810-16-2 |
|---|---|
Molecular Formula |
C16H36BrN |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
hexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI Key |
XQSBLCWFZRTIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


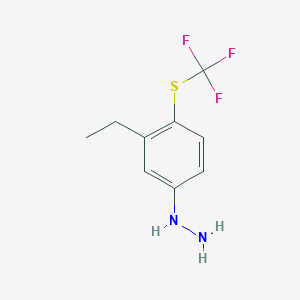
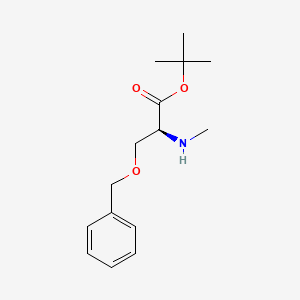

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)

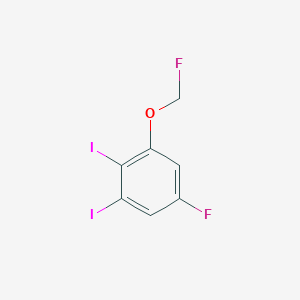
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
